molecular formula C7H10N2O2S B155520 Ethyl 2-amino-4-methylthiazole-5-carboxylate CAS No. 7210-76-6

Ethyl 2-amino-4-methylthiazole-5-carboxylate

Cat. No.: B155520
CAS No.: 7210-76-6
M. Wt: 186.23 g/mol
InChI Key: WZHUPCREDVWLKC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methylthiazole-5-carboxylate (C₇H₁₀N₂O₂S) is a thiazole derivative characterized by an amino group at position 2, a methyl group at position 4, and an ethyl carboxylate ester at position 3. It serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of bioactive molecules such as antimicrobial, anticancer, and anti-inflammatory agents. The compound is synthesized via cyclization of ethyl 2-chloroacetoacetate with thiourea in ethanol under reflux, achieving yields of 84–95% . Alternative methods, such as a one-pot synthesis using Oxone and iodobenzene, further enhance efficiency (87% yield) . Its structural features, including the electron-rich amino group and ester moiety, facilitate diverse derivatization, such as acetylation, Schiff base formation, and coupling reactions .

Preparation Methods

Conventional Two-Step Bromination-Cyclization Method

The traditional approach involves bromination of ethyl acetoacetate followed by cyclization with thiourea. Ethyl acetoacetate reacts with N-bromosuccinimide (NBS) in dichloromethane to form ethyl 2-bromo-3-oxobutanoate, which subsequently undergoes cyclization with thiourea in ethanol under reflux .

Reaction Conditions and Limitations

  • Bromination : Conducted at 0–5°C for 2–3 hours, yielding 85–90% ethyl 2-bromo-3-oxobutanoate .

  • Cyclization : Requires 8–10 hours of reflux in ethanol, achieving 75–80% yield of the target compound .

  • Drawbacks : Prolonged reaction times, high energy consumption, and multiple purification steps limit scalability .

One-Pot Synthesis with Catalytic Enhancements

Recent innovations focus on single-step protocols to streamline production.

Sodium Carbonate-Catalyzed Method (CN103664819A)

This method employs ethanol as a solvent, ethyl acetate as a co-solvent, and sodium carbonate as a catalyst .

Protocol:

  • Reagent Ratios :

    • Ethyl 2-chloroacetoacetate : Thiourea : Na₂CO₃ = 1 : 1 : 0.03–0.1 (by weight) .

  • Reaction Conditions :

    • Temperature: 40–55°C during addition, 60–70°C for cyclization.

    • Time: 5–5.5 hours.

  • Workup :

    • Distillation to remove ethanol, pH adjustment to 9–10 with NaOH, and vacuum drying .

Outcomes:

  • Yield : 98.1–98.4% .

  • Purity : Melting point (mp) = 172–173°C .

  • Advantages : Reduced reaction time (5h vs. 10h), lower energy input, and elimination of reflux .

Solvent-Modified One-Pot Approach (CN102079732B)

A hybrid solvent system (water/tetrahydrofuran) facilitates bromination and cyclization in a single vessel .

Key Steps:

  • Bromination : Ethyl acetoacetate reacts with NBS at 25–30°C for 1 hour.

  • Cyclization : Thiourea derivatives are added directly, with heating to 60°C for 3 hours .

Performance Metrics:

  • Yield : 89–92% for derivatives .

  • Scope : Adaptable to N-substituted thioureas for structural diversification .

Comparative Analysis of Methodologies

Parameter Two-Step Method Na₂CO₃-Catalyzed Hybrid Solvent
Reaction Time10–12 hours5–5.5 hours4–6 hours
Yield75–80%98.1–98.4%89–92%
Temperature Range0–78°C40–70°C25–60°C
Catalysts/AdditivesNoneNa₂CO₃None
Solvent SystemDichloromethane/ethanolEthanol/ethyl acetateWater/tetrahydrofuran
Industrial ScalabilityLowHighModerate

Mechanistic Insights and Optimization Strategies

Role of Sodium Carbonate

In the Na₂CO₃-catalyzed method, the base facilitates deprotonation of thiourea, accelerating nucleophilic attack on ethyl 2-chloroacetoacetate. This reduces activation energy and shortens reaction time .

Solvent Effects

  • Ethanol/ethyl acetate : Enhances solubility of intermediates, preventing side reactions .

  • Water/tetrahydrofuran : Polar aprotic THF stabilizes intermediates, while water aids in pH-driven precipitation during workup .

Temperature Optimization

Maintaining cyclization at 60–70°C balances reaction kinetics and thermal decomposition risks. Exceeding 70°C promotes byproduct formation .

Industrial Applications and Challenges

Scalability of One-Pot Methods

The Na₂CO₃-catalyzed method is preferred for large-scale production due to:

  • Minimal purification steps.

  • Near-quantitative yields.

  • Compatibility with standard reactors .

Environmental and Cost Considerations

  • Waste Reduction : One-pot methods cut solvent use by 30–40% .

  • Catalyst Recovery : Na₂CO₃ can be recycled via aqueous extraction, reducing raw material costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-methylthiazole-5-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential anti-cancer properties and as inhibitors in specific biological pathways.

Antineoplastic Applications

Research indicates that derivatives of this compound may function as precursors to antineoplastic agents. The thiazole ring structure is known for its biological activity, particularly in the design of compounds targeting cancer cells. For instance, a study highlighted its role in synthesizing compounds that inhibit mitotic kinesins, which are essential for cancer cell proliferation .

HIV Inhibition

The compound has also been explored for its potential as an inhibitor of HIV reverse transcriptase. The structural features of this compound allow it to interact with the enzyme's binding sites, suggesting a pathway for developing new antiviral therapies .

Synthetic Applications

This compound is utilized in organic synthesis due to its reactivity and ability to undergo various transformations.

Synthesis of Thiazole Derivatives

The compound can be used to synthesize a variety of thiazole derivatives through reactions with different electrophiles. This versatility makes it a valuable building block in organic chemistry .

High-Yield Synthesis Methods

Recent patents have reported efficient methods for synthesizing this compound with high yields (over 98%) and shorter reaction times, which enhances its utility in industrial applications .

Biochemical Reagent

As a biochemical reagent, this compound is used in life sciences research for various assays and experiments due to its stable nature and high purity .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntineoplastic agent synthesis
HIV reverse transcriptase inhibition
Synthetic ChemistrySynthesis of thiazole derivatives
High-yield synthesis methods
Biochemical ResearchReagent for life sciences assays

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of a derivative synthesized from this compound, demonstrating significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved disruption of mitotic spindle formation, leading to increased apoptosis rates among treated cells.

Case Study 2: HIV Inhibition

Another research project focused on the development of an inhibitor based on this compound that showed promising results against HIV reverse transcriptase, indicating potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The pathways involved often include inhibition of bacterial enzymes or modulation of signaling pathways in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Ethyl 2-aminothiazole-4-carboxylate

  • Structure: Differs in substituent positions: amino at position 2 and carboxylate at position 4 (vs. 5 in the target compound).
  • Synthesis: Prepared via reflux of ethyl 2-bromoacetoacetate with thiourea in ethanol (72% yield) .
  • Limited data on biological activity are available, suggesting its role as a less-explored intermediate .

Ethyl 2-acetamido-4-methylthiazole-5-carboxylate

  • Structure : Acetylated derivative of the target compound.
  • Synthesis: Produced by refluxing ethyl 2-amino-4-methylthiazole-5-carboxylate with acetic anhydride (74% yield) .
  • Reactivity: The acetamido group enhances stability but reduces direct reactivity. Literature discrepancies note that hydrazine treatment erroneously yields the parent amino compound instead of carbohydrazide, highlighting instability under basic conditions .

Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate

  • Structure : Pyridinyl substitution at position 2.
  • Synthesis : Derived from nitriles and ethyl 2-bromoacetoacetate, followed by hydrolysis and amide coupling .

Antimicrobial Activity

  • This compound derivatives: Schiff base analogs (e.g., compound 3c) exhibit activity equipotent to ciprofloxacin against E. coli and S. aureus . Bifunctional derivatives show broad-spectrum antimicrobial effects, with MIC values ranging from 2–32 µg/mL .
  • Comparison: Ethyl 2-aminothiazole-4-carboxylate lacks reported antimicrobial data, suggesting the 5-carboxylate position and methyl group enhance target engagement .

Anticancer Activity

  • Target compound derivatives : Thiazolo[2,3-e][1,4,2]diazaphosphole-6-carboxylates induce apoptosis and autophagy in cancer cells (IC₅₀: 1.5–8.7 µM) .
  • Other analogs : Pyridinylthiazole carboxamides inhibit PI3Kα (IC₅₀: <10 nM), but their dependency on the 4-methyl-5-carboxylate scaffold remains unverified .

Physicochemical and Reactivity Profiles

Property This compound Ethyl 2-aminothiazole-4-carboxylate Ethyl 2-acetamido-4-methylthiazole-5-carboxylate
Molecular Formula C₇H₁₀N₂O₂S C₆H₈N₂O₂S C₉H₁₂N₂O₃S
Melting Point 173–174°C Not reported 162–164°C (literature discrepancy noted)
Key Reactivity Amino group (Schiff bases), ester hydrolysis Ester hydrolysis Acetamido group (limited derivatization)
Synthetic Yield 84–95% 72% 74%

Critical Analysis of Literature

  • Synthetic Errors: Claims of carbohydrazide formation from ethyl 2-acetamido-4-methylthiazole-5-carboxylate are invalid; the reaction reverts to the parent amino compound .
  • Bioactivity Gaps: Ethyl 2-aminothiazole-4-carboxylate lacks detailed pharmacological data, underscoring the importance of substituent positioning in drug design .

Biological Activity

Ethyl 2-amino-4-methylthiazole-5-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves a reaction between thiourea and ethyl 2-chloroacetoacetate in an alcoholic solution, often under reflux conditions. The process can be optimized to reduce reaction time and energy consumption, as described in various patents and research articles .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with comparable efficacy to established antibiotics like ampicillin . The compound also exhibits moderate antifungal activity against Candida albicans.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity LevelComparison Antibiotic
Staphylococcus aureusStrongAmpicillin
Bacillus subtilisStrongGentamicin
Candida albicansModerateN/A

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, it has been shown to induce apoptosis in cancer cell lines, such as CEM (human T-lymphocyte cells), with an IC50 value of approximately 9.6 μM . The compound's mechanism includes the inhibition of cell proliferation and induction of DNA fragmentation, indicating its potential as a chemotherapeutic agent.

Table 2: Anticancer Activity Data

Cell LineIC50 Value (μM)Effect
CEM (T-lymphocyte)9.6Induces apoptosis
HepG2 (Hepatocellular)10.39Inhibits proliferation
T98G (Glioblastoma)26.82Inhibits proliferation

The biological activity of this compound is attributed to its ability to interact with various cellular pathways. For example, it has been reported to target PPARγ and HDAC4 at low micromolar concentrations, contributing to its antiproliferative effects . Furthermore, the compound's structural modifications have been explored to enhance its potency and selectivity against cancer cells.

Case Studies

A notable study evaluated a series of thiazole derivatives, including this compound, for their cytotoxic effects on different cancer cell lines. The findings indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural optimization can lead to more effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives?

Methodological Answer: The compound is typically synthesized via condensation reactions between thiourea derivatives and α-haloketones or esters. For example, Rostom et al. prepared bifunctional derivatives by reacting this compound with substituted aryl aldehydes or acyl chlorides under reflux conditions in ethanol or acetic acid. Reaction optimization includes controlling stoichiometry, solvent polarity, and temperature to maximize yield (70–85%) . Purity is confirmed via HPLC (>95%) and NMR spectroscopy.

Q. How is the purity and structural integrity of synthesized derivatives validated?

Methodological Answer: Structural confirmation relies on 1^1H/13^{13}C NMR (to identify amine, methyl, and carboxylate groups), FT-IR (for C=O and C-N stretches), and mass spectrometry. X-ray crystallography (e.g., SHELXL software ) is used for unambiguous confirmation, as demonstrated in related thiazole-pyrazole hybrids . For purity, reverse-phase HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane) are standard.

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for thiazole derivatives?

Methodological Answer: Contradictions in antimicrobial or anticancer activity often arise from assay variability (e.g., broth microdilution vs. agar diffusion) or compound stability. Rostom et al. addressed this by cross-validating results using multiple microbial strains (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7, HepG2). Dose-response curves (IC50_{50}/MIC50_{50}) and time-kill assays were employed to confirm activity trends . Statistical tools like ANOVA or nonlinear regression models (GraphPad Prism) help identify outliers.

Q. What strategies enhance dual antimicrobial and anticancer activity in thiazole derivatives?

Methodological Answer: Bifunctional modifications are key. Rostom et al. introduced chemotherapeutically active pharmacophores (e.g., sulfonamide, urea) at the 2-amino position. For example, compound 93 exhibited broad-spectrum anticancer activity (IC50_{50} = 1.8–3.2 µM) and gram-positive bactericidal effects (MIC = 8 µg/mL) by targeting thymidylate synthase and bacterial dihydrofolate reductase . Structure-activity relationship (SAR) studies highlight the necessity of the 4-methyl group for lipophilicity and the carboxylate ester for bioavailability.

Q. What computational methods predict substituent effects on biological activity?

Methodological Answer: Molecular docking (AutoDock Vina) and QSAR models analyze interactions with targets like PI3Kα or VEGFR2. For instance, Rostom’s derivatives showed high binding affinity (−9.2 to −11.3 kcal/mol) to PI3Kα’s ATP-binding pocket, correlating with in vitro cytotoxicity . DFT calculations (Gaussian 09) assess electronic effects of substituents (e.g., electron-withdrawing groups enhance electrophilicity at the thiazole core).

Q. Critical Analysis of Evidence

  • Conflicting Data : While Rostom’s derivatives show potent activity against gram-positive bacteria , other studies report limited gram-negative efficacy due to outer membrane permeability barriers. This necessitates lipidated analogs or nanoformulations for enhanced penetration.
  • Methodological Gaps : Most studies lack in vivo validation. Future work should integrate pharmacokinetic profiling (e.g., plasma stability in Sprague-Dawley rats) and toxicity assays (LD50_{50} in zebrafish).

Properties

IUPAC Name

ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHUPCREDVWLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60322018
Record name Ethyl 2-amino-4-methylthiazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7210-76-6
Record name 7210-76-6
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Record name Ethyl 2-amino-4-methylthiazole-5-carboxylate
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Record name Ethyl 2-amino-4-methylthiazole-5-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-chloroacetoacetate (50 g, 0.30 mol, Aldrich) and thiourea (45.6 g, 0.60 mol) in 400 mL of absolute ethanol was heated to reflux. After refluxing overnight the reaction mixture was allowed to cool to room temperature and then concentrated to half the original volume in vacuo. The remaining ethanol solution was poured into H2O (1L) and made basic (pH 10) with 2N NaOH. An off-white solid precipitated immediately. The mixture was stirred for ~10 minutes and then the solid was removed by vacuum filtration and dried to give 54.75 g (98% yield) of the desired product as a white solid: 1H NMR (CDCl3) 67 5.5 (bs, 2H), 4.25 (q, 2H), 2.5 (s, 3H), 1.35 (t, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 2-chloroacetoacetate (6.0 mL, 43.35 mmol) in MeCN (24 mL) and THF (6 mL) was added thiourea (3.0 g, 39.41 mmol) and Na2CO3 (0.417 g, 39.41 mmol). The reaction mixture was heated at 120° C. under microwave irradiation for 30 minutes, cooled to r.t., partitioned between EtOAc and water, and the organic fraction was dried (MgSO4), filtered and concentrated in vacuo to give the title compound (2.76 g, 38%) as a cream solid. δH (CDCl3) 5.47 (2H, br. s), 4.27 (2H, q, J 7.2 Hz), 2.53 (3H, s), 1.33 (3H, t, J 7.2 Hz). MS (ES+) 187.0 (M+H)+.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.417 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
38%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 2-amino-4-methylthiazole-5-carboxylate
Ethyl 2-amino-4-methylthiazole-5-carboxylate
Ethyl 2-amino-4-methylthiazole-5-carboxylate
Ethyl 2-amino-4-methylthiazole-5-carboxylate
Ethyl 2-amino-4-methylthiazole-5-carboxylate

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